molecular formula C26H24F2N4O3S B2726579 N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide CAS No. 500267-66-3

N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide

Cat. No.: B2726579
CAS No.: 500267-66-3
M. Wt: 510.56
InChI Key: IVNHYUNYJIZPKN-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a carbothioamide group at the 1-position, a 4-(difluoromethoxy)phenyl group at the thiourea nitrogen, and a 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl moiety at the 4-position. The benzo[de]isoquinolin-1,3-dione fragment confers rigidity and planar aromaticity, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The carbothioamide group (C=S) may improve target binding via sulfur-mediated interactions, distinguishing it from carboxamide derivatives .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O3S/c27-25(28)35-19-9-7-18(8-10-19)29-26(36)31-14-11-30(12-15-31)13-16-32-23(33)20-5-1-3-17-4-2-6-21(22(17)20)24(32)34/h1-10,25H,11-16H2,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNHYUNYJIZPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide is a complex organic compound with potential therapeutic implications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Difluoromethoxy Group : Enhances lipophilicity and may affect the binding affinity to biological targets.
  • Benzo[de]isoquinoline Moiety : Implicated in various biological activities, including anticancer properties.

1. Antimicrobial Properties

Research indicates that compounds containing piperazine and isoquinoline derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against Mycobacterium tuberculosis through inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for purine biosynthesis in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTargetIC50 (µM)Mechanism of Action
Compound 1IMPDH in M. tuberculosis10Enzyme inhibition
N-(4-(difluoromethoxy)phenyl)Various bacteria20Disruption of cell wall synthesis

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Piperazine derivatives have been shown to modulate inflammatory pathways, possibly through the inhibition of fatty acid amide hydrolase (FAAH), which regulates endocannabinoid levels .

Case Study: FAAH Inhibition
In a study involving related piperazine compounds, significant reductions in inflammatory markers were observed in animal models of chronic pain, suggesting that similar mechanisms may apply to this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the introduction of various substituents have been explored:

  • Piperazine Modifications : Alterations in the piperazine structure can lead to significant changes in biological activity. For instance, introducing methyl groups at specific positions has been correlated with enhanced enzyme inhibition .

Table 2: SAR Analysis of Piperazine Derivatives

ModificationBiological ActivityObservations
Methyl at Position 3Decreased activityLoss of interaction with target enzymes
Ethylene Bridge AdditionImproved binding affinityEnhanced stability and solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituent on Phenyl Ring Key Structural Differences Melting Point (°C) Yield (%)
N-(4-methylphenyl)-4-(2-(1,3-dioxo-benzo[de]isoquinolinyl)ethyl)piperazine-1-carbothioamide -CH3 Methyl instead of difluoromethoxy; lower electronegativity Not reported Not reported
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide -CH3 (×2) Dimethyl substitution; hydroxyethyl on piperazine Not reported Not reported
N-(1,3-benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Benzodioxole Electron-rich benzodioxole; furylmethyl side chain Not reported Not reported

Analysis :

  • Compounds with halogen substituents (e.g., -Cl, -F) in (A2–A6) show lower yields (45–57%) and higher melting points (189–199°C), suggesting stronger intermolecular interactions. The target compound’s -OCF2H group may balance solubility and crystallinity .
Piperazine-Carbothioamide vs. Carboxamide Derivatives
Compound Name Core Structure Biological Implications
4-Hydroxyquinazoline derivatives (A1–A6) Piperazine-carboxamide Reduced sulfur-mediated binding; lower logP
Benzo[b][1,4]oxazin-3(4H)-one analogs (Compounds 54, 55) Piperazine-carboxamide Higher polarity; potential for hydrogen bonding
Target compound Piperazine-carbothioamide Enhanced binding to sulfur-sensitive targets (e.g., kinases)

Analysis :

  • The carbothioamide group (C=S) in the target compound may form stronger van der Waals interactions or coordinate with metal ions in enzyme active sites compared to carboxamides (C=O). For example, thioamide-containing kinase inhibitors often exhibit improved potency due to sulfur’s larger atomic radius and polarizability .
  • However, carbothioamides generally have lower solubility in aqueous media, which could limit bioavailability unless mitigated by formulation .
Role of the Benzo[de]isoquinolin-1,3-dione Moiety
Compound Name Aromatic System Pharmacological Implications
Target compound Benzo[de]isoquinolin-1,3-dione DNA intercalation potential; topoisomerase inhibition
3-(4-Methoxyphenyl)piperazine derivatives Simple aryl groups Limited planar stacking; weaker intercalation
5-(Substituted phenyl)-pyrazole-carbothioamides Pyrazole core Different binding modes (e.g., COX-2 inhibition)

Analysis :

  • The planar benzo[de]isoquinolin-1,3-dione system in the target compound is structurally analogous to anthraquinones, which are known for intercalating DNA and inhibiting topoisomerases.
  • In contrast, non-planar analogs (e.g., pyrazoles in ) may target enzymes with less stringent steric requirements, such as cyclooxygenases .

Research Implications

The structural uniqueness of N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-benzo[de]isoquinolinyl)ethyl)piperazine-1-carbothioamide positions it as a candidate for:

  • Central nervous system (CNS) drugs : Enhanced BBB penetration due to -OCF2H.
  • Kinase inhibitors : Thioamide-mediated binding to ATP pockets.

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